Ethyl 2-(4-nitroanilino)-2-oxoacetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(4-nitroanilino)-2-oxoacetate and related compounds involves multiple steps, including alkylation, reduction, and cycloaddition reactions. For instance, a building synthon for novel hypoglycemic agents was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group, yielding pure crystals of the target compound (Altowyan et al., 2022). Additionally, Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate allows for the construction of indazoles, demonstrating the versatility of this compound in synthetic chemistry (Chen et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl-2-(4-aminophenoxy)acetate, has been extensively studied. X-ray single crystal structure determination and Hirshfeld surface analysis have been employed to understand the cooperative non-covalent interactions that contribute to the molecular packing of these compounds (Altowyan et al., 2022).
Chemical Reactions and Properties
Ethyl 2-(4-nitroanilino)-2-oxoacetate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it participates in the Lossen rearrangement and is used in the synthesis of hydroxamic acids and ureas from carboxylic acids under conditions that prevent racemization (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of compounds related to ethyl 2-(4-nitroanilino)-2-oxoacetate, including their solubility and molecular interactions, have been studied to understand their behavior in various solvents and conditions. For instance, the solubility of 2-methyl-4-nitroaniline in mixed solvents reveals the effect of solvent composition on the solubility and indicates the preferential solvation of the compound (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 2-(4-nitroanilino)-2-oxoacetate and its derivatives, including their reactivity patterns and the formation of various products through cycloaddition, nitration, and rearrangement reactions, have been explored to extend the range of potential applications and synthetic strategies (O'bannon & Dailey, 1989).
Scientific Research Applications
Diabetes Treatment : A study by Altowyan et al. (2022) presented the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for novel dual hypoglycemic agents, indicating potential applications in diabetes treatment (Altowyan et al., 2022).
Anticancer Activity : Ragavan et al. (2020) discussed a new ligand, Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, showing promising anticancer activity against breast cancer cells (Ragavan et al., 2020).
Synthetic Chemistry Applications : Chen et al. (2014) reported on Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate for the synthesis of indazoles, a valuable heterocycle scaffold in synthetic chemistry (Chen et al., 2014).
Synthesis Methods : Valle et al. (2018) demonstrated a rapid, room-temperature liquid phase synthesis method for 4-NANM-E, an excellent alternative for industrial production (Valle et al., 2018).
Solubility Studies : Li et al. (2017) explored the solubility of 2-methyl-4-nitroaniline in mixed solvents, finding the greatest solubility in ethyl acetate + methanol (Li et al., 2017).
Peptide Synthesis : Amaral (1969) discussed the use of the 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis, with selective removal by alkali treatment (Amaral, 1969).
Pharmaceutical Research : Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors, showing significant hypoglycemic activity (Navarrete-Vázquez et al., 2012).
Safety And Hazards
Nitroanilines are generally considered hazardous due to their toxicity5. However, the specific safety and hazard information for “Ethyl 2-(4-nitroanilino)-2-oxoacetate” is not available in the sources I found.
Future Directions
Nitroanilines and their derivatives have been used in the synthesis of various bioactive molecules and materials2. However, the specific future directions for “Ethyl 2-(4-nitroanilino)-2-oxoacetate” are not documented in the sources I found.
Please consult with a professional chemist or a reliable database for more accurate and specific information. This information is based on similar compounds and may not be directly applicable to “Ethyl 2-(4-nitroanilino)-2-oxoacetate”.
properties
IUPAC Name |
ethyl 2-(4-nitroanilino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-3-5-8(6-4-7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAMLGBMDVNTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279131 | |
Record name | Ethyl (4-nitroanilino)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-nitroanilino)-2-oxoacetate | |
CAS RN |
5416-11-5 | |
Record name | Acetic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-nitroanilino)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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